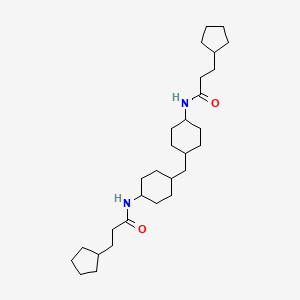
N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3-cyclopentylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE is a complex organic compound with a molecular formula of C22H38N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclopentyl and cyclohexyl derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include cyclopentylamine, cyclohexylamine, and propanoyl chloride. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or cyclopentyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE
- 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE lies in its specific structural features, such as the presence of both cyclopentyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C29H50N2O2 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-[[4-(3-cyclopentylpropanoylamino)cyclohexyl]methyl]cyclohexyl]propanamide |
InChI |
InChI=1S/C29H50N2O2/c32-28(19-13-22-5-1-2-6-22)30-26-15-9-24(10-16-26)21-25-11-17-27(18-12-25)31-29(33)20-14-23-7-3-4-8-23/h22-27H,1-21H2,(H,30,32)(H,31,33) |
InChI Key |
WPYPWAIKTFYZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)CCC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909167.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol](/img/structure/B10909175.png)
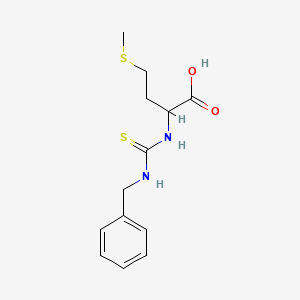
![4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one](/img/structure/B10909181.png)
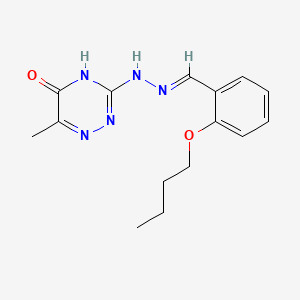
![Ethyl 6-amino-5-cyano-3-methyl-1'H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B10909189.png)
![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10909195.png)
![Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10909199.png)
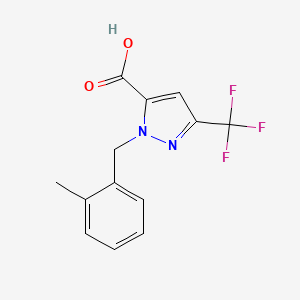
![{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10909214.png)
![Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10909221.png)
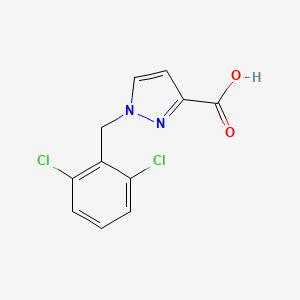
![ethyl 5,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10909234.png)
![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909241.png)
